4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate
Description
The compound 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate is a coumarin derivative featuring a 4-methyl-substituted 2-oxochromen core linked via an ester bond to a (2E)-3-(2-chlorophenyl)prop-2-enoate moiety. Its structure combines a coumarin scaffold—known for diverse bioactivities—with a conjugated enoate ester, which may influence photochemical properties and biological interactions.
Properties
Molecular Formula |
C19H13ClO4 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-14(7-8-15(12)17)23-18(21)9-6-13-4-2-3-5-16(13)20/h2-11H,1H3/b9-6+ |
InChI Key |
OQDNQXRJUNNROU-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate typically involves the condensation of 4-methyl-2-oxochromen-7-ol with (2E)-3-(2-chlorophenyl)prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Analogues in the Coumarin Family
Coumarin derivatives often exhibit variations in substituents on the chromen ring and ester groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on similar coumarin esters.
Key Observations :
- Substituent Effects : The 4-methyl group on the chromen ring (target compound) increases hydrophobicity compared to umbelliferone (XLogP3 = 1.3 vs. ~3.5). Chlorophenyl substituents (e.g., in the target compound and propan-2-yl derivative ) further elevate XLogP3, enhancing lipid solubility.
- Ester Group Diversity : The propan-2-yl ester in has a higher molecular weight and XLogP3 than methyl or ethyl esters (e.g., ), suggesting longer metabolic half-lives.
Enoate Esters with (2E) Configuration
The (2E)-prop-2-enoate group is critical for conjugation and steric effects. Comparisons include:
Table 2: Enoate Ester Derivatives
Key Observations :
- Chlorophenyl vs. Chloroquinoline: The 2-chlorophenyl group in the target compound may offer different electronic effects compared to chloroquinoline in , affecting π-π stacking in biological targets.
- UV Filter Potential: The conjugated enoate system in the target compound resembles UV filters like OC , where substituents dictate absorption spectra.
Stability and Reactivity
- Umbelliferone Instability: Umbelliferone derivatives undergo transformations under reflux, forming esters like methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate . The 4-methyl group in the target compound may stabilize the chromen ring against similar degradation.
- Ester Hydrolysis : Chlorophenyl substituents may slow ester hydrolysis compared to methoxy or hydroxyl groups (e.g., in ), enhancing metabolic stability.
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